6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine
Description
6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a benzyloxy group attached to the benzofuran structure, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C15H15NO2/c16-14-10-18-15-8-12(6-7-13(14)15)17-9-11-4-2-1-3-5-11/h1-8,14H,9-10,16H2 |
InChI Key |
ZERNYBLJSDKKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE can be achieved through several synthetic routes. One common method involves the benzylation of a hydroxyl group on a benzofuran precursor, followed by amination. The reaction conditions typically include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group, and benzyl bromide as the benzylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale benzylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the corresponding benzofuran amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzofuran amine.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxyindole: Shares the benzyloxy group but differs in the core structure, being an indole rather than a benzofuran.
1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Contains a benzyloxy group and exhibits antiviral activity.
Uniqueness
6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE is unique due to its specific benzofuran core structure combined with the benzyloxy group, which can impart distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
